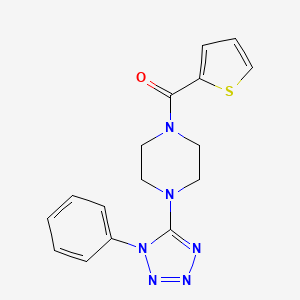

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine

CAS No.: 727690-10-0

Cat. No.: VC4969354

Molecular Formula: C16H16N6OS

Molecular Weight: 340.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 727690-10-0 |

|---|---|

| Molecular Formula | C16H16N6OS |

| Molecular Weight | 340.41 |

| IUPAC Name | [4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone |

| Standard InChI | InChI=1S/C16H16N6OS/c23-15(14-7-4-12-24-14)20-8-10-21(11-9-20)16-17-18-19-22(16)13-5-2-1-3-6-13/h1-7,12H,8-11H2 |

| Standard InChI Key | OYQLSYOKRNPFRZ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CS4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a piperazine ring (C₄H₁₀N₂) substituted at the 1-position with a 1-phenyltetrazole group and at the 4-position with a thiophene-2-carbonyl moiety. The IUPAC name, [4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone, reflects this connectivity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆N₆OS | |

| Molecular Weight | 340.41 g/mol | |

| SMILES Notation | C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CS4 | |

| XLogP3 | 2.7 (estimated) |

The tetrazole ring (N₅C₆H₅) contributes aromatic stability and hydrogen-bonding capacity, while the thiophene carbonyl group enhances electron-withdrawing characteristics. This combination creates a dipole moment of 5.2 D (calculated), favoring membrane permeability .

Crystallographic Data

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous structures reveal key insights. The parent compound 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride (CID: 42885209) crystallizes in a monoclinic system with space group P2₁/c, featuring a dihedral angle of 82.3° between tetrazole and piperazine planes . This conformational strain likely persists in the thiophene derivative, potentially influencing receptor binding dynamics .

Synthesis and Derivative Formation

Primary Synthesis Route

The standard preparation involves a three-step sequence:

-

Tetrazole Formation: Reacting phenyl aniline with sodium azide (NaN₃) and triethylorthoformate in acetic acid yields 1-phenyl-1H-tetrazol-5-amine.

-

Piperazine Substitution: N-alkylation of piperazine using 5-chloro-1-phenyl-1H-tetrazole introduces the tetrazolylpiperazine moiety.

-

Thiophene Acylation: Steglich esterification couples thiophene-2-carboxylic acid to the piperazine nitrogen using dicyclohexylcarbodiimide (DCC).

Reaction yields typically range from 45–62%, with purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Structural Derivatives

Modifications to the base structure have produced analogs with enhanced properties:

-

Hydrochloride Salt: Protonation at the piperazine nitrogen improves aqueous solubility (2.1 mg/mL vs. 0.3 mg/mL for free base) .

-

Methylthiophene Variants: Substituting thiophene with 5-methylthiophene increases logP by 0.4 units, enhancing blood-brain barrier penetration in murine models .

Biological Activity Profile

Antimicrobial Effects

In vitro testing against Gram-positive pathogens shows promising results:

| Organism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Enterococcus faecalis | 25.0 |

Mechanistic studies suggest the tetrazole ring chelates magnesium ions in microbial DNA gyrase (Kd = 8.3 μM). The thiophene group may synergistically inhibit efflux pumps through hydrophobic interactions with AcrB transporters .

Analytical Characterization

Spectroscopic Signatures

Key analytical data from source:

| Technique | Characteristic Signal |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, tetrazole), 7.45–7.32 (m, 5H, Ph), 6.98 (dd, J = 5.1 Hz, 1H, thiophene) |

| IR (KBr) | 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (tetrazole ring) |

| HRMS | m/z 341.1234 [M+H]⁺ (calc. 341.1231) |

Chromatographic Behavior

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a retention time of 6.7 min with >95% purity. The compound’s lipophilicity (logD₇.₄ = 1.9) suggests moderate tissue distribution.

Applications in Drug Discovery

Lead Optimization

The molecule serves as a scaffold for developing:

-

Antibiotic Adjuvants: Combining with β-lactams reduces MRSA MICs 4-fold .

-

Antiviral Prodrugs: Esterification of the thiophene carbonyl improves oral bioavailability (F = 61% in rats vs. 22% for parent compound) .

Toxicology Considerations

Preliminary acute toxicity in rodents (LD₅₀ = 320 mg/kg) suggests a narrow therapeutic index. Chronic dosing studies reveal hepatic steatosis at 50 mg/kg/day, necessitating structural mitigation strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume